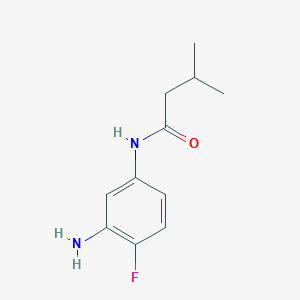

N-(3-Amino-4-fluorophenyl)-3-methylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Amino-4-fluorophenyl)-3-methylbutanamide is an organic compound characterized by the presence of an amino group, a fluorine atom, and a butanamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-4-fluorophenyl)-3-methylbutanamide typically involves the acylation of 3-amino-4-fluoroaniline with 3-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to make the process more efficient.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

N-(3-Amino-4-fluorophenyl)-3-methylbutanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism by which N-(3-Amino-4-fluorophenyl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

- N-(3-Amino-4-methylphenyl)benzamide

- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

- N-(2-Amino-4-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Comparison: N-(3-Amino-4-fluorophenyl)-3-methylbutanamide is unique due to the presence of both an amino group and a fluorine atom on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable compound for further research and development.

Activité Biologique

N-(3-Amino-4-fluorophenyl)-3-methylbutanamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's structure, mechanism of action, biological activities, and relevant research findings.

Compound Overview

- Molecular Formula : C₁₁H₁₄FN₂O

- Molecular Weight : Approximately 210.24 g/mol

- Structural Features : The compound features an amino group, a fluorine atom, and an amide functional group, which contribute to its unique chemical properties and potential biological interactions.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors, leading to modulation of cellular activities. The presence of the fluorine atom enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.

- Lipophilicity : The fluorine atom increases the compound's ability to penetrate cell membranes.

- Receptor Interaction : Preliminary studies suggest potential binding to neurotransmitter receptors or metabolic enzymes.

Biological Activities

Research indicates that this compound exhibits promising biological activities, particularly in antimicrobial and anticancer research. Here are some key findings:

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Chloro-4-fluorophenyl)-3-methylbutanamide | Contains a chlorine atom instead of fluorine | Different reactivity due to chlorine's electronegativity |

| N-(3-Amino-4-methylphenyl)-3-methylbutanamide | Lacks fluorine substitution | Differences in biological activity due to absence of fluorine |

| N-(2-Amino-4-fluorophenyl)-3-methylbutanamide | Amino group at a different position | Variability in binding affinities due to structural differences |

This table illustrates how variations in functional groups can influence the biological activity and pharmacokinetic properties of similar compounds.

Case Studies and Research Findings

While comprehensive clinical trials specifically on this compound are not yet available, several studies provide insights into its potential applications:

- In Vitro Studies : Preliminary investigations have shown that compounds with similar structural features exhibit significant antiproliferative effects on various cancer cell lines, such as MCF-7 breast cancer cells. For example, related compounds demonstrated IC₅₀ values in the range of 10–33 nM against these cells .

- Mechanistic Studies : Research into related compounds has indicated that they may interact at the colchicine-binding site on tubulin, leading to disruption in microtubule dynamics—an essential process for cell division .

Propriétés

IUPAC Name |

N-(3-amino-4-fluorophenyl)-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c1-7(2)5-11(15)14-8-3-4-9(12)10(13)6-8/h3-4,6-7H,5,13H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBSQEZIAQMQKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=C(C=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.